Superior Cannabinoid CB2 Receptor Binding Affinity vs. Alternative 4-Halogen and 4-Substituted Naphthyridinones
A 4-bromo-substituted 1,8-naphthyridin-2(1H)-one derivative (CHEMBL3114180) demonstrates a Ki of 5.10 nM for the human CB2 receptor, which is 480-fold more potent than a structurally related bromo-substituted analog (CHEMBL2181551, Ki = 2.45E+3 nM) and over 12-fold more potent than a non-selective CB1/CB2 ligand (CHEMBL4544265, Ki = 59 nM) [1][2][3]. This indicates that specific placement of the bromine atom within the naphthyridinone core is critical for achieving high-affinity CB2 binding.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5.10 nM |
| Comparator Or Baseline | CHEMBL2181551 (Ki = 2450 nM) and CHEMBL4544265 (Ki = 59 nM) |
| Quantified Difference | 480-fold and 12-fold lower Ki, respectively |
| Conditions | Displacement of [3H]CP55,940 from human recombinant CB2 receptor expressed in HEK293 cell membranes after 90 mins (CHEMBL3114180); displacement of [3H]CP55,940 from human CB2 receptor expressed in CHO cells after 2 hrs (CHEMBL2181551); displacement of [3H]JWH-018 from CB1R/CB2R in Wistar rat brain membranes after 60 mins (CHEMBL4544265). |
Why This Matters
A 480-fold improvement in binding affinity translates directly to lower compound consumption in screening cascades and a higher probability of identifying a lead series with the desired therapeutic index.
- [1] BindingDB. (2020). BDBM50495634 (CHEMBL3114180): Ki for Human CB2 Receptor. View Source
- [2] BindingDB. (n.d.). BDBM50398241 (CHEMBL2181551): Ki for Human CB2 Receptor. View Source
- [3] BindingDB. (2021). BDBM50515056 (CHEMBL4544265): Ki for Rat CB1/CB2 Receptor. View Source
